An In-depth Technical Guide to Methyl 5-fluoro-1-benzothiophene-2-carboxylate
An In-depth Technical Guide to Methyl 5-fluoro-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-fluoro-1-benzothiophene-2-carboxylate is a fluorinated heterocyclic compound with a benzothiophene core structure. This molecule serves as a valuable building block in the synthesis of more complex chemical entities, particularly in the fields of pharmaceutical and agrochemical research.[1][2] Its structural features, including the fluorine atom and the benzothiophene nucleus, are known to impart desirable physicochemical and biological properties in larger molecules. This guide provides a comprehensive overview of the available technical data on Methyl 5-fluoro-1-benzothiophene-2-carboxylate, including its properties, synthesis, and potential applications.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | methyl 5-fluoro-1-benzothiophene-2-carboxylate | N/A |
| Synonyms | 5-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester | [3] |
| CAS Number | 154630-32-7 | [3] |
| Molecular Formula | C₁₀H₇FO₂S | [3] |
| Molecular Weight | 210.2 g/mol | [3] |
| Physical Form | Solid | [4] |
Table 1: Physicochemical Properties of Methyl 5-fluoro-1-benzothiophene-2-carboxylate
| Property | Value | Source |
| IUPAC Name | 5-fluoro-1-benzothiophene-2-carboxylic acid | [2] |
| CAS Number | 70060-13-8 | [4] |
| Molecular Formula | C₉H₅FO₂S | [2] |
| Molecular Weight | 196.20 g/mol | [2] |
| Melting Point | >110 °C | [4] |
| Boiling Point | 229-230 °C | [4] |
Table 2: Physicochemical Properties of 5-Fluoro-1-benzothiophene-2-carboxylic acid
Synthesis
The synthesis of Methyl 5-fluoro-1-benzothiophene-2-carboxylate typically involves a two-step process: the formation of the benzothiophene core to yield 5-fluoro-1-benzothiophene-2-carboxylic acid, followed by the esterification of the carboxylic acid.
Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid
A common method for the synthesis of the benzothiophene core involves the reaction of a substituted fluorobenzaldehyde with a thioglycolate. For the analogous compound, Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate, the synthesis is achieved by reacting 2-fluoro-4-fluorobenzaldehyde with ethyl thioglycolate in the presence of a base like potassium carbonate in a suitable solvent such as DMF. A similar strategy can be employed for the 5-fluoro isomer.
Experimental Protocol: Synthesis of 6-Fluorobenzo[b]thiophene-2-carboxylic acid (Analogous Procedure)
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To a solution of 2-fluoro-4-fluorobenzaldehyde (1 equivalent) and ethyl thioglycolate (1.2 equivalents) in anhydrous DMF, potassium carbonate (1.1 equivalents) is added.
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The reaction mixture is stirred at 60 °C for 2 hours.
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After cooling, the mixture is diluted with water and extracted with diethyl ether.
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The organic layer is dried over sodium sulfate and concentrated under vacuum.
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The resulting crude ethyl 6-fluorobenzo[b]thiophene-2-carboxylate is then saponified using a base such as sodium hydroxide in a solvent mixture like ethanol/water.
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Acidification of the reaction mixture with a mineral acid (e.g., HCl) precipitates the desired 6-fluorobenzo[b]thiophene-2-carboxylic acid, which can be collected by filtration, washed with water, and dried.[5]
Esterification of 5-Fluoro-1-benzothiophene-2-carboxylic acid
The final step is the conversion of the carboxylic acid to its methyl ester. A standard and widely used method for this transformation is the Fischer esterification.
Experimental Protocol: Fischer Esterification
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5-Fluoro-1-benzothiophene-2-carboxylic acid is dissolved in an excess of methanol.
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A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the solution.[6][7]
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The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.
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The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the excess methanol is removed under reduced pressure.
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The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude Methyl 5-fluoro-1-benzothiophene-2-carboxylate.
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Further purification can be achieved by recrystallization or column chromatography.
Biological Activity and Applications
The benzothiophene scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities.[8] The introduction of a fluorine atom can often enhance the metabolic stability and binding affinity of a molecule to its biological target.
While specific biological data for Methyl 5-fluoro-1-benzothiophene-2-carboxylate is limited in publicly accessible literature, its primary role is that of a key intermediate in the synthesis of more complex and potentially bioactive molecules.[1] It is utilized in pharmaceutical development, particularly in the pursuit of novel anti-cancer and anti-inflammatory agents.[1]
Spectral Data
Detailed spectral data for Methyl 5-fluoro-1-benzothiophene-2-carboxylate are not widely published. However, characteristic signals in ¹H NMR, ¹³C NMR, and mass spectrometry would be expected based on its structure.
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¹H NMR: Expected signals would include a singlet for the methyl ester protons (around 3.9 ppm), and a series of multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the benzothiophene ring system. The fluorine atom at the 5-position would cause splitting of the signals for the adjacent aromatic protons.
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¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester (around 160-170 ppm), the methyl carbon of the ester (around 52 ppm), and a set of signals for the aromatic carbons of the benzothiophene core. The carbon atom directly bonded to the fluorine would exhibit a large C-F coupling constant.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 210.
Safety and Handling
The parent compound, 5-Fluoro-1-benzothiophene-2-carboxylic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is therefore recommended to handle Methyl 5-fluoro-1-benzothiophene-2-carboxylate with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Conclusion
Methyl 5-fluoro-1-benzothiophene-2-carboxylate is a valuable synthetic intermediate with potential applications in the development of new pharmaceuticals and agrochemicals. While detailed biological and physical data on the compound itself are scarce, its structural motifs suggest that it is a promising starting point for the synthesis of novel bioactive molecules. Further research into the synthesis of a broader range of derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this chemical scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Fluoro-1-benzothiophene-2-carboxylic acid | C9H5FO2S | CID 901439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 5-Fluorobenzo[b]thiophene-2-carboxylic acid | 70060-13-8 [sigmaaldrich.com]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
